Anthrose
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Overview
Description
Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.
Scientific Research Applications
Anthrose has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is studied for its role in the physiology and pathogenicity of Bacillus anthracis.
Mechanism of Action
Target of Action
Anthrose is a unique monosaccharide found in Bacillus anthracis, a spore-forming gram-positive bacterium that causes anthrax . The primary target of this compound is the external surface of the exosporium of B. anthracis, which is coated with glycosylated proteins . The sugar additions on these proteins are capped with this compound .
Mode of Action
This compound interacts with its targets by attaching to the glycosylated proteins on the exosporium of B. anthracis . This interaction results in changes in the physiology and pathogenesis of B. anthracis. For instance, the loss of this compound has been observed to delay spore germination and enhance sporulation .
Biochemical Pathways
The biochemical pathway for this compound biosynthesis involves an antABCD operon encoding four putative this compound biosynthetic enzymes . Mutations in this operon can lead to this compound deficiency . For example, large chromosomal deletions within the this compound biosynthetic operon have been identified in B. anthracis strains from Chile and Poland .
Pharmacokinetics
The pharmacokinetics of this compound in the context of B. anthracisIt’s known that this compound-deficient strains ofB. anthracis show altered behavior in terms of germination, sporulation, and interaction with the host immune system .
Result of Action
The presence or absence of this compound has significant effects on the action of B. anthracis. Spores without this compound are phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface . Furthermore, this compound-deficient bacteria were found to be more abundant in the spleen following infection, indicating enhanced dissemination .
Action Environment
The action of this compound and its effects can be influenced by environmental factors. For instance, this compound-deficient strains of B. anthracis are no longer restricted to West Africa, suggesting that different environmental conditions may affect the prevalence of these strains . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Anthrose plays a significant role in the biochemical reactions of Bacillus anthracis. It interacts with various enzymes, proteins, and other biomolecules. The West African Group (WAG) B. anthracis have mutations rendering them this compound deficient .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, loss of this compound delayed spore germination and enhanced sporulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound show noticeable changes in laboratory settings. It has been observed that spores without this compound were phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the this compound mutant had half the LD 50 and decreased time to death (TTD) of wild type and complement B. anthracis Sterne in the A/J mouse model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Anthrose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.
Comparison with Similar Compounds
Rhamnose: Another monosaccharide found in bacterial cell walls.
Fucose: A deoxyhexose sugar involved in various biological processes.
Glucose: A common monosaccharide with widespread biological significance.
Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .
Properties
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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